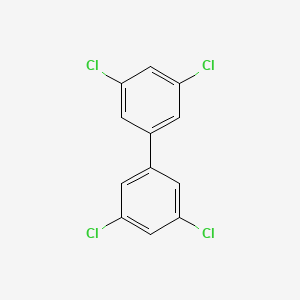

3,3',5,5'-Tetrachlorobiphenyl

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMWFJSRHLYRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058657 | |

| Record name | 3,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-52-5, 12672-29-6, 12737-87-0 | |

| Record name | 3,3′,5,5′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KC 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,3',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5'-Tetrachlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 3,3 ,5,5 Tetrachlorobiphenyl

Environmental Occurrence and Persistence in Diverse Compartments

Polychlorinated biphenyls are ubiquitous environmental pollutants due to their resistance to degradation. nih.govnih.gov The persistence of a specific PCB congener is influenced by its chemical structure, particularly the number and position of chlorine atoms. nih.gov As a tetrachlorobiphenyl, 3,3',5,5'-Tetrachlorobiphenyl (B165810) is expected to be persistent in the environment.

Once released into the environment, PCBs tend to adsorb to particulate matter and settle in aquatic sediments due to their hydrophobic nature. epa.gov Sediments, therefore, act as a significant reservoir for these compounds. While specific data on the concentration of this compound in aquatic systems and sediments are limited, studies analyzing a range of PCB congeners in sediments have provided some insights. For instance, a study of sediments in San Francisco Bay included PCB 80 in its analysis, indicating its presence in this aquatic environment. army.mil The concentrations of PCBs in sediments can vary widely depending on the proximity to historical industrial sources. researchgate.net

PCBs can be transported long distances in the atmosphere, leading to their global distribution. nih.govnih.gov Lighter PCB congeners are generally more volatile and thus more readily transported in the atmosphere. nih.gov As a tetrachlorobiphenyl, this compound has a moderate molecular weight and is expected to be subject to atmospheric transport. A study on the bioaccumulation of PCBs in humans living in an urban environment included PCB 80 in its analysis of atmospheric concentrations, highlighting its presence in the air. nih.gov

Bioconcentration, Bioaccumulation, and Trophic Transfer Mechanisms

One of the most significant environmental concerns with PCBs is their ability to accumulate in living organisms and magnify in concentration up the food chain. epa.govmontereybayaquarium.orgepa.gov

The uptake and accumulation of PCBs by organisms are largely driven by their lipophilicity, or "fat-loving" nature. nih.gov The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's potential to bioaccumulate. A study investigating the relationship between PCB bioaccumulation and log Kow included this compound (PCB 80) and reported its log Kow value, which is indicative of its potential to be taken up and stored in the fatty tissues of organisms. nih.gov The general trend for PCBs is that bioaccumulation increases with the degree of chlorination, although this can be influenced by the specific chlorine substitution pattern. nih.gov

Modeling and Prediction of Bioaccumulation Factors for PCB Congeners

The bioaccumulation of polychlorinated biphenyls (PCBs) in organisms is a critical aspect of their environmental risk. The bioaccumulation factor (BAF) is a key metric used to quantify this process, representing the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment. service.gov.uk Due to the time and expense involved in experimental determination of BAFs, various modeling approaches have been developed to predict these values for different PCB congeners.

Quantitative Structure-Activity Relationship (QSAR) Models

One of the primary tools for predicting the bioaccumulation potential of chemicals is the Quantitative Structure-Activity Relationship (QSAR) model. aftonchemical.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, in this case, its tendency to bioaccumulate. For PCBs, QSAR models often use physicochemical properties such as the octanol-water partition coefficient (Kow) as a key descriptor, as it reflects the lipophilicity of the congener. sfu.caresearchgate.net

Research has shown that while Kow is a significant predictor, other structural features can influence the bioaccumulation of PCB congeners. nih.gov These can include the degree of chlorination and the specific positions of chlorine atoms on the biphenyl (B1667301) rings. nih.gov For instance, some studies have developed QSAR models that incorporate descriptors related to the molecular size and electronic properties of the congeners to improve the accuracy of BAF predictions. ut.ee

Food Web Bioaccumulation Models

In addition to QSARs, food web bioaccumulation models are employed to simulate the transfer and magnification of PCBs through different trophic levels. researchgate.netsfu.ca These models consider various factors, including the organism's diet, growth rate, and metabolic capacity, alongside the physicochemical properties of the PCB congeners. researchgate.netnorthwestern.edu By simulating the complex interactions within an ecosystem, these models can provide more realistic predictions of PCB concentrations in top predators. sfu.ca

Challenges and Congener-Specific Data

A significant challenge in modeling the bioaccumulation of PCBs is the congener-specific nature of their behavior. The rate of uptake, metabolism, and elimination can vary substantially among different PCB congeners. researchgate.net Therefore, models developed for one congener or a mixture of congeners may not be directly applicable to another.

While general models for predicting PCB bioaccumulation exist, specific and validated models for this compound (PCB-80) are not widely available in the scientific literature. The development of accurate predictive models for this specific congener would require more empirical data on its bioaccumulation in various organisms and environmental conditions. The following table presents a conceptual framework of data that would be necessary for robust modeling of PCB-80 bioaccumulation.

| Model Input Parameter | Description | Importance for this compound Modeling |

|---|---|---|

| Log Kow | Octanol-water partition coefficient, a measure of lipophilicity. | Crucial for predicting partitioning into biological tissues. |

| Metabolic Transformation Rate | The rate at which the organism can break down the compound. | Highly congener-specific and a key determinant of bioaccumulation potential. |

| Trophic Level | The position of an organism in the food web. | Essential for modeling biomagnification. |

| Lipid Content of Organism | The percentage of fat in an organism's tissues. | Directly influences the storage capacity for lipophilic compounds like PCBs. |

| Environmental Concentrations | Concentrations of PCB-80 in water, sediment, and prey items. | Provides the baseline exposure for bioaccumulation models. |

Molecular and Biochemical Mechanisms of 3,3 ,5,5 Tetrachlorobiphenyl Interaction

Receptor-Mediated Activities and Ligand Binding

3,3',5,5'-Tetrachlorobiphenyl (B165810) (PCB 80) has been identified as a weak estrogen agonist. This activity is mediated through its interaction with the estrogen receptor (ER). The estrogenic properties of this compound have been demonstrated in both in vitro and in vivo studies.

Laboratory assays have confirmed its ability to act as an estrogen. These assays include the monitoring of ligand-regulated expression of estrogen-sensitive genes and the observation of cell growth regulation in estrogen-dependent human breast cancer cell lines, such as MCF7 McGrath and ZR-75-1. Furthermore, its estrogenic activity has been observed in vivo through the immature mouse uterine weight bioassay. In these various tests, this compound consistently demonstrated weak estrogenic effects. This contrasts with other tetrachlorobiphenyl isomers, like the 2,5,2',5'-congener (PCB 52), which showed no estrogenic properties in the same assays.

Estrogenic Activity of this compound (PCB 80)

| Assay Type | Observation | Conclusion |

|---|---|---|

| In Vitro: Gene Expression | Regulation of estrogen-sensitive genes | Weak estrogenic action |

| In Vitro: Cell Growth | Stimulation of growth in estrogen-dependent breast cancer cells (MCF7, ZR-75-1) | Weak estrogenic action |

| In Vivo: Uterine Weight | Increase in uterine weight in immature mice | Weak estrogenic action |

The interaction of polychlorinated biphenyls (PCBs) with the Aryl Hydrocarbon Receptor (AhR) is largely dependent on their structure. Potent AhR agonists, often referred to as "dioxin-like" PCBs, are typically non-ortho substituted congeners that can adopt a planar or coplanar configuration, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This planarity is a key requirement for high-affinity binding to the AhR. Activation of the AhR by these ligands leads to a cascade of cellular responses, including the expression of target genes like those in the Cytochrome P450 1A family (CYP1A).

Examples of potent dioxin-like PCB agonists include 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) and 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126). These compounds are effective AhR agonists and can exhibit antiestrogenic activities through AhR-ER crosstalk.

In contrast, this compound (PCB 80) is considered to be a very weak or inactive AhR agonist. Although it is a non-ortho substituted PCB, it lacks chlorine atoms at the para (4, 4') positions, which significantly reduces its affinity for the AhR compared to dioxin-like congeners. The potential for some PCBs to exert biological effects through AhR-independent mechanisms has also been noted.

Comparison of PCB Congeners: Receptor Activity

| Compound | Classification | Primary Receptor Interaction | Relative Potency |

|---|---|---|---|

| This compound (PCB 80) | Non-dioxin-like PCB | Estrogen Receptor (Agonist) | Weak |

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77) | Dioxin-like PCB | Aryl Hydrocarbon Receptor (Agonist) | Potent |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Dioxin-like PCB | Aryl Hydrocarbon Receptor (Agonist) | Very Potent |

Biotransformation Pathways and Metabolite Formation

The metabolism of PCBs is a complex process that occurs in two main phases. Phase I involves the introduction of a polar functional group, typically a hydroxyl group, into the parent compound. Phase II consists of conjugation reactions where an endogenous molecule is attached to this new functional group, which increases water solubility and facilitates excretion.

The initial and rate-limiting step in the metabolism of PCBs is Phase I oxidation, which is catalyzed by the cytochrome P450 (CYP) monooxygenase system. For many PCB congeners, the most widely accepted mechanism for hydroxylation proceeds through the formation of a highly reactive arene oxide (epoxide) intermediate. This epoxide can then rearrange to form a stable hydroxylated PCB (OH-PCB) metabolite. Alternatively, direct insertion of a hydroxyl group onto the aromatic ring is another possible, though less common, pathway.

The specific CYP enzymes involved can vary, with the CYP1A and CYP2B subfamilies being particularly important for the metabolism of dioxin-like and other PCBs, respectively. This enzymatic action introduces a hydroxyl (-OH) group onto one of the biphenyl (B1667301) rings, transforming the lipophilic parent PCB into a phenolic metabolite.

Following Phase I hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. These biotransformations are catalyzed by transferase enzymes and further increase the polarity and water solubility of the metabolites, preparing them for elimination from the body.

The two primary conjugation pathways for phenolic metabolites like OH-PCBs are:

Glucuronidation: This reaction is mediated by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to the hydroxyl group of the OH-PCB.

Sulfation: This process is catalyzed by sulfotransferases (SULTs), which attach a sulfonate group to the hydroxylated metabolite.

These conjugation reactions result in the formation of PCB-glucuronide and PCB-sulfate conjugates, which are more readily excreted in urine and bile. Evidence suggests that for some PCBs, sulfated metabolites are readily detected in biological samples, indicating that this is a significant metabolic pathway.

While this compound itself is an achiral molecule and thus does not undergo enantioselective metabolism, its biotransformation can be regioselective, meaning that hydroxylation occurs at specific, preferred positions on the biphenyl structure. The positions of the existing chlorine atoms influence where the enzymatic hydroxylation can occur.

For this compound (PCB 80), metabolic studies have identified specific hydroxylated metabolites. The formation of these metabolites is a result of the Phase I hydroxylation processes described previously. The identified metabolites indicate that hydroxylation occurs at the available ortho and para positions relative to the existing chlorine substituents.

Identified Hydroxylated Metabolites of this compound (PCB 80)

| Metabolite Name | Abbreviation | Position of Hydroxylation |

|---|---|---|

| 2-hydroxy-3,3',5,5'-tetrachlorobiphenyl | 2-OH-PCB 80 | C2 (ortho position) |

| 4-hydroxy-3,3',5,5'-tetrachlorobiphenyl | 4-OH-PCB 80 | C4 (para position) |

Reductive Dechlorination Mechanisms Affecting PCB Congeners

Reductive dechlorination is a significant transformation process for polychlorinated biphenyls (PCBs) in anaerobic environments, such as sediments. This process involves the removal of chlorine atoms from the biphenyl structure, which is mediated by anaerobic microorganisms. epa.gov These microorganisms utilize PCBs as electron acceptors in their metabolic processes. epa.gov The general reactivity for the removal of chlorine atoms from the biphenyl rings follows the order of para ≈ meta > ortho positions. nih.gov

For non-ortho-substituted tetrachlorobiphenyls, like this compound, the dechlorination process is expected to proceed through the sequential removal of the meta and para chlorines. While specific studies on the complete reductive dechlorination pathway of this compound are limited, the pathway for the closely related congener 3,3',4,4'-tetrachlorobiphenyl (PCB 77) has been described and provides a model for understanding the process. The dechlorination of PCB 77 results in the formation of less chlorinated intermediates and ultimately biphenyl. nih.govresearchgate.net This process significantly reduces the toxicity of the initial congener. nih.gov

Studies on Aroclor mixtures, which contain a variety of PCB congeners, have shown that under anaerobic conditions, there is a notable decrease in more highly chlorinated congeners with a corresponding increase in less chlorinated ones. epa.gov Specifically, there is an accumulation of congeners with chlorine atoms only in the ortho positions, further supporting the preferential removal of meta and para chlorines. epa.gov The extent of dechlorination has been observed to be dependent on the PCB concentration in the sediment. epa.gov

The table below illustrates the typical dechlorination products observed from a non-ortho tetrachlorobiphenyl, using PCB 77 as an example.

| Parent Compound | Intermediate Products | Final Product |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Trichlorobiphenyls, Dichlorobiphenyls, Monochlorobiphenyls | Biphenyl |

Quantitative Structure-Activity Relationships (QSAR) and Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. These models are particularly useful for understanding the mechanisms of toxicity of compounds like this compound.

The toxic effects of many "dioxin-like" PCBs, including this compound, are mediated through their binding to the aryl hydrocarbon receptor (AhR). nih.gov The binding affinity of a PCB congener to the AhR is strongly correlated with its molecular structure. For non-ortho-substituted PCBs, a planar or near-planar conformation is a key determinant for high-affinity binding. The dihedral angle between the two phenyl rings is a critical factor; a smaller dihedral angle allows the molecule to adopt a more planar conformation, which is favored for insertion into the AhR binding pocket. researchgate.net

The crystal structure of 3,3',4,4'-tetrachlorobiphenyl (PCB 77), a potent AhR agonist, shows a dihedral angle of 43.9°. researchgate.net It is expected that this compound would have a similar dihedral angle due to the absence of bulky ortho chlorine substituents. QSAR studies have demonstrated that in addition to planarity, electronic properties and molecular surface characteristics play important roles in AhR-mediated responses. researchgate.net The distribution of charge, molecular size, and shape profiles are all related to the binding affinities of PCBs to the AhR. researchgate.net

The table below summarizes key structural features of non-ortho PCBs that influence their receptor binding and enzyme induction potencies.

| Structural Feature | Influence on AhR Binding | Example Congener |

| Absence of ortho chlorines | Allows for a more planar conformation, increasing binding affinity. | This compound |

| Dihedral Angle | A smaller angle promotes planarity and enhances binding. | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) |

| Chlorine Substitution Pattern | Lateral chlorine atoms (at positions 3, 3', 4, 4', 5, 5') are associated with high-affinity binding. | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) |

Predictive models, such as QSAR, are employed to estimate the biological potency of PCB congeners. nih.gov One of the most common approaches for assessing the "dioxin-like" toxicity of PCBs is the use of Toxic Equivalency Factors (TEFs). nih.gov The TEF concept compares the potency of an individual congener to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov

The World Health Organization (WHO) has established TEFs for several dioxin-like PCBs based on a comprehensive evaluation of existing literature. nih.gov For instance, the TEF for 3,3',4,4'-tetrachlorobiphenyl (PCB 77) was revised in 1997. nih.gov These models and factors are crucial for risk assessment of complex mixtures of PCBs found in the environment. researchgate.net

While a specific TEF for this compound is not always listed in major TEF schemes, its structural similarity to other non-ortho-substituted PCBs with known TEFs allows for an estimation of its potential biological potency. Predictive QSAR models can be developed by correlating molecular descriptors with experimentally determined biological activities, such as AhR binding affinity or enzyme induction. researchgate.net These models can then be used to predict the potency of untested congeners like this compound.

The chlorine substitution pattern on the biphenyl rings profoundly influences the metabolic fate and bioactivity of a PCB congener. The number and position of chlorine atoms determine the molecule's susceptibility to metabolic enzymes and its persistence in biological systems.

Generally, as the number of chlorine atoms increases, the rate of metabolism decreases. researchgate.net PCB isomers with more than four chlorines are less susceptible to degradation. researchgate.net The positions of the chlorine atoms are also critical. PCBs with adjacent non-chlorinated carbon atoms are more readily metabolized by cytochrome P450 enzymes. The this compound congener lacks adjacent unsubstituted carbon atoms, which likely contributes to its resistance to metabolic breakdown and its persistence in the environment and biological tissues.

The metabolic pathway for less chlorinated biphenyls often involves hydroxylation, followed by conjugation and excretion. acs.org However, for a tetrachlorobiphenyl such as this compound, this process is significantly slower. The specific substitution pattern also influences the types of metabolites that can be formed, which in turn can have their own biological activities. nih.gov For instance, the formation of hydroxylated metabolites is a key step, and the position of hydroxylation is dictated by the existing chlorine pattern. nih.gov

The bioactivity of this compound is largely attributed to its ability to bind to the AhR, a characteristic strongly influenced by its non-ortho chlorine substitution pattern, which allows for a planar conformation. researchgate.net This high-affinity binding initiates a cascade of transcriptional events that are responsible for the "dioxin-like" toxic effects associated with this class of PCBs.

Environmental Remediation and Degradation Strategies for Pcb Contaminated Media

Bioremediation Approaches for Polychlorinated Biphenyls

Bioremediation utilizes microorganisms to degrade contaminants. For PCBs, this can occur under both aerobic and anaerobic conditions, with different microbial consortia and metabolic pathways involved. Strategies are often employed to enhance the efficiency of these microbial processes.

Aerobic Microbial Degradation and Identification of Degrading Strains

Under aerobic conditions, bacteria can degrade PCBs through a co-metabolic process, often initiated by dioxygenase enzymes. nih.govresearchgate.net This process requires the presence of a primary growth substrate, like biphenyl (B1667301), which induces the expression of the necessary degradative enzymes. frontiersin.orgnih.gov Several bacterial strains have been identified with the capability to degrade 3,3',5,5'-Tetrachlorobiphenyl (B165810) (PCB-77).

Research has isolated and identified various bacteria from PCB-contaminated soil that show potential for degrading PCB-77. frontiersin.orgnih.govnih.gov One study successfully isolated four bacterial strains—Pseudomonas aeruginosa MAPB-2, Pseudomonas plecoglossicida MAPB-6, Brucella anthropi MAPB-9, and Priestia megaterium MAPB-27—from contaminated soil. frontiersin.orgnih.govnih.gov When provided with biphenyl as an inducer, these strains demonstrated varied efficiency in degrading PCB-77 over a seven-day period. frontiersin.orgnih.gov P. plecoglossicida MAPB-6 showed the highest degradation rate at 59.89%, followed by B. anthropi MAPB-9 (30.49%) and P. aeruginosa MAPB-2 (27.19%). frontiersin.orgnih.gov

Another rhizobial strain, Sinorhizobium meliloti NM, has been shown to utilize PCB-77 as a sole source of carbon and energy for growth. nih.govresearchgate.net This strain's degradation efficiency was found to be inversely proportional to the initial concentration of PCB-77. nih.govresearchgate.net Additionally, Pseudomonas aeruginosa strain ZW, isolated from long-term contaminated soil, could also use PCB-77 as its only carbon source, achieving a 49.6% degradation rate over seven days with an initial PCB-77 concentration of 1.0 mg·L⁻¹. researchgate.net The degradation of PCBs by these aerobic bacteria typically involves the production of intermediate metabolites such as chlorobenzoic acid, hydroxybenzoic acid, and dihydroxybenzoic acid. frontiersin.org

Table 1: Bacterial Strains Capable of Aerobic Degradation of this compound (PCB-77)

| Bacterial Strain | Degradation Efficiency (%) | Incubation Time (days) | Key Findings |

| Pseudomonas plecoglossicida MAPB-6 | 59.89 | 7 | Highest degradation among the four isolates tested in the study. frontiersin.orgnih.gov |

| Brucella anthropi MAPB-9 | 30.49 | 7 | Showed significant degradation potential. frontiersin.orgnih.gov |

| Pseudomonas aeruginosa MAPB-2 | 27.19 | 7 | Demonstrated moderate degradation ability. frontiersin.orgnih.gov |

| Pseudomonas aeruginosa ZW | 49.6 | 7 | Capable of using PCB-77 as the sole carbon source. researchgate.net |

| Priestia megaterium MAPB-27 | 4.43 | 7 | Showed limited but present degradation activity. frontiersin.orgnih.gov |

| Sinorhizobium meliloti NM | Not specified | Not specified | Utilizes PCB-77 as a sole carbon and energy source. nih.govresearchgate.net |

Anaerobic Reductive Dechlorination in Sediments and Soils

In anoxic environments like sediments and water-logged soils, the primary degradation pathway for highly chlorinated PCBs is anaerobic reductive dechlorination. nih.govepa.gov This process involves microorganisms using PCB congeners as electron acceptors, leading to the sequential removal of chlorine atoms from the biphenyl structure. nih.govepa.gov This typically results in the formation of lower-chlorinated congeners that are less toxic and more susceptible to subsequent aerobic degradation. epa.govnih.gov

Microbial reductive dechlorination preferentially removes chlorine atoms from the meta and para positions of the biphenyl rings. epa.govresearchwithrutgers.com For this compound, which has chlorines exclusively at meta positions, this process is highly relevant. The removal of these meta chlorines would lead to the formation of dichlorobiphenyls and monochlorobiphenyls. Studies on various tetrachlorobiphenyls in different sediment cultures have confirmed the removal of doubly flanked meta and para chlorines. nih.govnih.gov Research on Aroclor 1242, a commercial PCB mixture, in Hudson River sediments showed a significant decrease in meta and para chlorines, with an accumulation of ortho-substituted congeners. epa.gov The microorganisms responsible for this process are often difficult to isolate, but evidence points towards the involvement of Dehalococcoides-like bacterial populations. nih.govnih.gov

Augmentation Strategies for Enhanced Biodegradation (e.g., Co-substrate Addition, Biofilm Formation)

To improve the rate and extent of PCB biodegradation, various augmentation strategies can be implemented. These methods aim to stimulate the growth and activity of degrading microorganisms or increase the bioavailability of the pollutants.

Co-substrate Addition: The degradation of PCBs is often a co-metabolic process, meaning the microbes require another compound as a primary source of carbon and energy to produce the enzymes needed for PCB breakdown. frontiersin.org Adding co-substrates or inducers can significantly enhance degradation. For example, the addition of biphenyl is a common strategy to induce the expression of the bph (biphenyl-catabolic) genes responsible for PCB degradation. frontiersin.orgnih.gov Studies have shown that in the presence of biphenyl as an inducer, strains like Pseudomonas plecoglossicida MAPB-6 can degrade nearly 60% of PCB-77 in seven days. frontiersin.orgnih.gov Other organic compounds can also serve as effective secondary carbon sources. The addition of caffeic acid was found to result in the highest degradation efficiency of PCB-77 by Sinorhizobium meliloti NM. nih.gov Similarly, the addition of glucose was shown to enhance the degradation of biphenyl by several bacterial strains, suggesting it could also support the co-metabolism of PCBs. frontiersin.orgnih.govnih.gov

Biofilm Formation: Utilizing microbial biofilms, which are communities of microorganisms attached to a surface, can be an effective strategy for bioremediation. nih.govresearchgate.net Biofilms can protect microorganisms from toxic substances and create a favorable microenvironment for degradative activities. researchgate.net Studies using mixed microbial cultures grown as a biofilm on modified cement particles have demonstrated high PCB removal efficiencies. nih.govresearchgate.net In a fluidized-bed reactor, an acclimatized biofilm removed 80-92% of PCBs from contaminated water within the first day, with the process involving initial rapid adsorption of the PCB onto the biofilm followed by gradual degradation. nih.govresearchgate.net The formation of biofilms by dehalorespiring bacteria has been shown to exhibit higher degradation activity compared to suspended cells. researchgate.net The rhizobial strain Sinorhizobium meliloti NM also showed enhanced biofilm formation in the presence of certain secondary carbon sources, which correlated with its PCB-77 degradation. nih.gov

Phytoremediation Technologies for PCB Removal

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. nih.govmdpi.com Plants can influence PCB fate in soil through several mechanisms, including direct uptake and metabolism (phytotransformation) and by stimulating microbial activity in the root zone (rhizoremediation). nih.gov

Plant Uptake, Translocation, and Sequestration Mechanisms

Plants can absorb PCBs from the soil through their root systems. mdpi.com The efficiency of this uptake and the subsequent movement (translocation) of the compounds to the stems and leaves depends on the specific plant species and the physicochemical properties of the PCB congener, particularly its hydrophobicity (log Kow). nih.govnih.gov

A study investigating the uptake of several PCB congeners, including PCB-77, in hybrid poplar plants (Populus deltoides x nigra) found that all tested PCBs were initially sorbed to the root systems. nih.govnih.gov However, the translocation of these compounds to the stems was inversely related to their hydrophobicity. nih.govnih.gov Less chlorinated, less hydrophobic congeners like PCB 3 (4-chlorobiphenyl) and PCB 15 (4,4'-dichlorobiphenyl) were translocated to the upper stem. In contrast, translocation from the roots was not detected for the more hydrophobic PCB-77. nih.govnih.gov This suggests that for tetrachlorobiphenyls like PCB-77, the primary mechanism is sequestration within the root tissues after uptake, with very limited movement to the aerial parts of the plant. nih.gov Another study in a carrot-soil system found that the concentration ratio of PCB-77 between the carrot and the soil was 1.8 after 90 days of treatment. researchgate.net

Table 2: Uptake and Translocation of Selected PCB Congeners in Hybrid Poplar Plants

| PCB Congener | IUPAC No. | Log Kow | Root Uptake | Translocation to Stem |

| 4-Chlorobiphenyl | 3 | 4.46 | Yes | Yes, to upper stem |

| 4,4'-Dichlorobiphenyl | 15 | 5.06 | Yes | Yes, to upper stem |

| 2,4,4'-Trichlorobiphenyl | 28 | 5.67 | Yes | Yes, to main stem wood |

| 2,2',5,5'-Tetrachlorobiphenyl | 52 | 6.10 | Yes | Not detected |

| This compound | 77 | 6.45 | Yes | Not detected |

Source: Data derived from studies on hydroponically exposed Populus deltoides x nigra. nih.govnih.gov

Phytotransformation Pathways in Plants (e.g., Hydroxylation by Plant Enzymes)

Once taken up by plants, PCBs can be metabolized through a series of enzymatic reactions, often referred to as the "green liver" model, which is analogous to the detoxification pathways in animal livers. nih.govnih.gov This process typically involves three phases: transformation (Phase I), conjugation (Phase II), and sequestration (Phase III). nih.govresearchgate.net

Phase I is characterized by the transformation of the parent PCB molecule, most commonly through hydroxylation. nih.govresearchgate.net This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, which introduce a hydroxyl group onto the biphenyl ring. nih.govresearchgate.netnih.gov Studies using plant cell cultures have demonstrated that various PCB congeners can be metabolized into hydroxylated products. nih.gov For example, 3,3',4,4'-tetrachlorobiphenyl (B1197948) was oxidized to several mono-hydroxylated intermediates by cell cultures of Rosa spp. and Lactuca sativa (lettuce). nih.gov In whole-plant experiments, poplar plants were able to hydroxylate 3,3',4,4'-tetrachlorobiphenyl, producing 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl. nih.gov The involvement of CYP enzymes in this process has been confirmed by studies where the application of CYP inhibitors led to a sharp decrease in the formation of hydroxylated PCB metabolites in poplars. nih.gov While the specific hydroxylated metabolites of this compound in plants are not as extensively documented, the established metabolic pathways suggest it would also be susceptible to hydroxylation by plant enzyme systems. Following hydroxylation, the resulting metabolites can be conjugated with plant molecules like sugars (Phase II) and then sequestered into the plant's vacuole or bound to cell wall components like lignin (B12514952) (Phase III). nih.govresearchgate.net

Innovative Chemical and Physical Remediation Methods

Nanoparticle-Mediated Dechlorination

Nanotechnology offers promising and effective strategies for the remediation of sites contaminated with persistent organic pollutants like this compound. Nanoparticle-mediated dechlorination, particularly using nanoscale zero-valent iron (nZVI), has been extensively studied for its potential to degrade PCBs into less harmful compounds. researchgate.net Due to their small size and large surface area-to-volume ratio, these nanoparticles exhibit high reactivity towards contaminants. nih.gov

The fundamental mechanism of nZVI-mediated dechlorination is reductive dechlorination. The zero-valent iron (Fe⁰) core acts as an electron donor, oxidizing to ferrous iron (Fe²⁺), while the PCB molecule accepts the electrons, leading to the sequential replacement of chlorine atoms with hydrogen atoms. nih.gov This process transforms highly chlorinated, toxic congeners into lower-chlorinated biphenyls and ultimately to biphenyl, which is significantly less toxic. nih.gov

To enhance efficiency and stability, nZVI is often modified or combined with other materials. Bimetallic nanoparticles, such as palladium-coated nZVI (nZVI-Pd), have shown faster and more complete dechlorination compared to nZVI alone. nih.govnih.gov Palladium serves as a catalyst, facilitating the transfer of electrons and the hydrogenation process. nih.gov Another approach involves combining nZVI with magnetite (Fe₃O₄) nanoparticles. This hybrid system has demonstrated enhanced degradation of PCB 77, with magnetite potentially providing a source of Fe²⁺ and Fe³⁺ ions that synergistically boost the reaction. tandfonline.comtandfonline.com The degradation of PCB 77 by a hybrid Fe⁰/Fe₃O₄ system was found to be a dechlorination process, identifying 3,3´,4-trichlorobiphenyl, 3,3´-dichlorobiphenyl, 3-chlorobiphenyl, and biphenyl as degradation products. tandfonline.comtandfonline.com

Surface modifications are also employed to improve the dispersal of nanoparticles and prevent their aggregation. Modifying nZVI with biodegradable substances like polylactic acid (PLA) and polyethylene (B3416737) glycol 4000 (PEG-4000) has been shown to improve remediation efficiency in soil by reducing oxidation and preventing clumping. nih.gov

| Nanoparticle System | Matrix | Key Findings | Reference |

|---|---|---|---|

| Palladium/Iron (Fe/Pd) Nanoparticles | Aqueous Solution (65% ethanol) | Immobilized within a polymer membrane, the nanoparticles effectively dechlorinated PCB 77 at room temperature, leading to lower chlorinated intermediates and biphenyl. This markedly reduced the proinflammatory activity associated with PCB 77. | nih.govnih.gov |

| Hybrid Fe⁰/Fe₃O₄ Nanoparticles | Aqueous Solution | The combined use of nanoscale Fe⁰ and Fe₃O₄ enhanced the degradation of PCB 77 compared to either nanoparticle alone. At an optimal Fe⁰:Fe₃O₄ ratio of 1:0.1, the residual rate of PCB 77 was 6.46% after 240 minutes. | tandfonline.comtandfonline.com |

| Modified nZVI (with PLA and PEG-4000) | Contaminated Soil | Under optimal conditions (84 g·kg⁻¹ addition, initial pH 5.41, water to soil ratio 1.8:1), an optimal removal rate of 74% was achieved. The biodegradable polymers enhanced dispersion and reduced nZVI oxidation. | nih.gov |

Supercritical Fluid Extraction and Degradation

Supercritical fluid technology presents a dual-function approach for the remediation of contaminated media, capable of both extracting and degrading pollutants like this compound. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (ScCO₂) and supercritical water (SCW) are commonly used for environmental remediation.

Supercritical Fluid Extraction (SFE) is a separation process that uses a supercritical fluid as the solvent. epa.gov For PCBs, ScCO₂ is often employed due to its moderate critical point (31.1 °C, 73.8 bar), non-toxicity, and low cost. In SFE, ScCO₂ is passed through the contaminated matrix (e.g., soil), where it dissolves the PCBs. nih.gov The fluid is then depressurized, causing the CO₂ to return to a gaseous state and release the extracted PCBs, which can then be collected for further treatment. epa.gov Studies have demonstrated high extraction efficiencies for tetrachlorobiphenyls from soil and sand, with removal rates of 93% and 98%, respectively, using ScCO₂ at 150 °C and 20 MPa. nih.gov SFE can be coupled with other degradation technologies; for instance, extracted PCBs can be catalytically hydrodechlorinated using polymer-stabilized palladium nanoparticles, converting them into non-chlorinated products like biphenyl and cyclohexylbenzene. nih.gov

Supercritical Water Oxidation (SCWO) and degradation in subcritical water are destructive technologies. Above its critical point (374 °C, 22.1 MPa), water becomes a non-polar solvent with high solubility for organic compounds like PCBs and complete miscibility with oxygen. acs.org This allows for rapid and efficient oxidation of the contaminants into simpler, non-toxic products such as CO₂, water, and mineral acids. Destruction efficiencies of over 99% for PCBs have been achieved using SCWO. acs.orgacs.org However, under certain conditions, SCWO can lead to the formation of toxic byproducts like polychlorinated dibenzofurans (PCDFs), necessitating careful selection of reaction parameters. acs.orgacs.org Degradation can also occur under non-oxidative, alkaline conditions in subcritical and supercritical water, achieving a destruction efficiency of 99.8% at 400 °C. acs.org The degradation efficiency of PCBs in subcritical water is enhanced by increasing reaction temperature, heating time, and the concentration of oxidants like hydrogen peroxide. aip.orgresearchgate.net

| Method | Fluid | Matrix | Conditions | Efficiency/Outcome | Reference |

|---|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | CO₂ | Spiked Sand and Soil | 150 °C, 20 MPa | 98% removal from sand, 93% from soil for 2,2',6,6'-tetrachlorobiphenyl. | nih.gov |

| Supercritical Water Oxidation (SCWO) | Water | PCB Mixture | >374 °C | Insufficient destruction at 400 °C (87% ± 6%), but higher temperatures can significantly increase efficiency. PCDF formation observed. | acs.org |

| Supercritical Water Degradation (Non-oxidative) | Water with 0.1 N NaOH | PCB Mixture | 400 °C | 99.8% destruction efficiency. | acs.org |

| Subcritical Water Degradation | Water with 30% H₂O₂ | PCB Congeners | 350 °C, 6 hours | Over 91% degradation achieved. | researchgate.net |

Computational Chemistry and Modeling in 3,3 ,5,5 Tetrachlorobiphenyl Research

Quantum Chemical Calculations and Molecular Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental structural and electronic properties of 3,3',5,5'-tetrachlorobiphenyl (B165810).

Electronic Structure and Reactivity Predictions

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical reactivity and potential for toxicological effects wikipedia.orgossila.com. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability; a smaller gap generally implies higher reactivity researchgate.netwikipedia.org.

Computational studies using DFT have been employed to calculate the electronic structures of all 209 PCB congeners. For this compound (PCB 80), the calculated HOMO-LUMO gap is above the threshold of 4.87 eV, which is a value that has been used to differentiate between dioxin-like and non-dioxin-like PCBs researchgate.net. Congeners with a HOMO-LUMO gap below this threshold are generally considered to have a higher potential for dioxin-like toxicity researchgate.net. The relatively larger HOMO-LUMO gap of this compound suggests a lower intrinsic reactivity compared to the more toxic dioxin-like congeners researchgate.net.

Predictive Models for Environmental Partitioning and Fate

Predictive models are crucial for estimating how this compound partitions between different environmental compartments, which is fundamental to assessing its environmental fate and potential for bioaccumulation.

Estimation of Aqueous Solubility and Octanol-Water Partition Coefficients

The aqueous solubility (S) and the octanol-water partition coefficient (Kow) are critical parameters for predicting the environmental distribution of organic compounds. For this compound, these values have been both experimentally measured and computationally estimated. The logarithmic form of the octanol-water partition coefficient (log Kow) is a key indicator of a substance's lipophilicity and its tendency to bioaccumulate in fatty tissues.

| Property | Value |

|---|---|

| Aqueous Solubility (µg/L at 25°C) | 1.232 |

| Log Kow | 6.475 |

Modeling of Sorption to Organic Matter

The sorption of this compound to soil and sediment is a key process that influences its mobility and bioavailability in the environment. The extent of sorption is strongly correlated with the organic carbon content of the soil or sediment nm.gov. The organic carbon-water (B12546825) partition coefficient (Koc) is a commonly used parameter to describe this partitioning behavior.

Models to predict the sorption of PCBs to organic matter often utilize the compound's physicochemical properties, such as its aqueous solubility and Kow nm.gov. Generally, PCBs with higher chlorine content, and thus higher hydrophobicity, are more strongly sorbed nm.gov. While specific modeling studies focusing solely on the sorption of this compound to organic matter are not detailed in the provided search results, the general principles of PCB sorption modeling are well-established. These models are essential for predicting the compound's concentration in soil and sediment, which in turn affects its potential for leaching into groundwater and its entry into the food chain.

Computational Approaches to Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological or toxicological activity. These models are valuable for predicting the potential hazards of chemicals like this compound without the need for extensive animal testing.

One notable application of QSAR modeling for this compound is in the prediction of its biological enrichment potential. A study developing three-dimensional QSAR (3D-QSAR) models, specifically using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), included this compound in its dataset nih.gov. These models were based on the octanol-water partition coefficients (Kow) as a surrogate for bioaccumulation potential. In this research, this compound was part of a training set of 13 PCB congeners used to build the models nih.gov. The established 3D-QSAR models were then used to predict the Kow values for a larger set of 196 PCBs nih.gov. Such models help in identifying the structural features of PCBs that most significantly influence their bioaccumulation, providing a basis for designing less environmentally harmful alternatives nih.gov.

Ligand-Protein Docking and Interaction Energy Calculations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the potential biological targets of this compound and the nature of its interactions, which underpin its toxicological effects.

The process involves placing the 3D structure of this compound into the binding site of a target protein. Sophisticated algorithms then explore various possible binding poses, rotations, and conformations of the ligand within the protein's active site. Each of these poses is evaluated using a scoring function, which estimates the binding affinity or interaction energy. A lower binding energy typically indicates a more stable and favorable interaction.

Key proteins that are often investigated for interactions with PCBs include nuclear receptors like the Aryl Hydrocarbon Receptor (AhR) and hormone receptors, as well as transport proteins. The interaction energy is calculated by summing the contributions from various forces, including:

Van der Waals forces: Attractive or repulsive forces between molecules.

Electrostatic interactions: Interactions between charged or polar groups.

Hydrogen bonds: A specific type of electrostatic interaction.

Hydrophobic interactions: The tendency of nonpolar molecules to aggregate in aqueous solution.

While extensive research utilizing these methods has been conducted for many PCB congeners, specific, detailed docking studies and interaction energy calculations for this compound are not extensively reported in publicly available scientific literature. General QSAR studies, however, correlate structural properties of PCBs with their binding affinities to receptors, suggesting that the specific chlorine substitution pattern of this compound dictates its interaction capabilities.

This table describes the general components of interaction energy calculations in molecular docking; specific values for this compound are not available in the searched literature.

Prediction of Metabolic Sites and Rates

Computational models are vital for predicting how compounds like this compound are metabolized in the body, primarily by Cytochrome P450 (CYP) enzymes. These predictions help identify potential metabolites, which may be more or less toxic than the parent compound, and estimate the rate at which metabolism occurs.

The prediction of metabolic sites often involves several approaches:

Expert Systems: These are based on a curated set of biotransformation rules derived from extensive experimental data on known metabolic pathways.

Structure-Based Methods: If the 3D structure of the metabolizing enzyme (e.g., a CYP isoform) is known, docking simulations can be used to place the substrate into the active site. The proximity and orientation of the substrate's atoms relative to the enzyme's reactive center (the heme group) can indicate the most likely sites of metabolism.

Quantum Mechanics (QM) Methods: These calculations can determine the activation energy required for a reaction to occur at different positions on the molecule. Sites with lower activation energies for reactions like hydroxylation are predicted to be more likely metabolic hotspots.

For this compound, experimental studies have suggested that metabolism leads to hydroxylated derivatives. Computational prediction tools, such as in silico metabolite prediction software, can be used to hypothesize the likely positions of hydroxylation. Based on the rules of aromatic hydroxylation by CYP enzymes, the unsubstituted carbon atoms (positions 2, 2', 4, 4', 6, and 6') are potential sites for metabolic attack. The electronic properties and steric accessibility of these sites, influenced by the existing chlorine atoms at the 3,3',5,5'-positions, will determine the major metabolites.

The prediction of metabolic rates often relies on QSAR models. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their rate of metabolism. For PCBs, descriptors such as the number and position of chlorine atoms, molecular shape, and electronic properties are used to predict their metabolic stability. Generally, PCBs with adjacent unsubstituted carbon atoms are metabolized more readily. This compound has unsubstituted vicinal hydrogens at the 4 and 6 positions, which are thought to facilitate metabolism.

Table 2: Potential Metabolites of this compound (PCB 80)

| Parent Compound | Potential Metabolite | Position of Hydroxylation |

|---|---|---|

| This compound | 2-OH-3,3',5,5'-Tetrachlorobiphenyl | 2-position |

This table lists theoretically possible hydroxylated metabolites based on general PCB metabolism pathways. Specific computational predictions and rates for this compound are not detailed in the available search results.

Future Research Directions and Interdisciplinary Perspectives on 3,3 ,5,5 Tetrachlorobiphenyl

Development of Novel Bioremediation and Phytoremediation Systems

While the degradation of some polychlorinated biphenyls (PCBs) by microorganisms and plants has been documented, research specifically targeting 3,3',5,5'-tetrachlorobiphenyl (B165810) is less extensive. Future research should focus on identifying and engineering biological systems capable of efficiently degrading this specific congener.

Novel Bioremediation Approaches: Research into the bioremediation of PCBs has often centered on bacterial and fungal strains. For instance, the white rot fungus Phanerochaete chrysosporium has shown the ability to degrade other tetrachlorobiphenyl congeners, although its efficacy against this compound remains to be thoroughly investigated usda.govasm.orgnih.gov. Future studies should aim to:

Isolate and characterize novel microbial strains: Prospecting extreme environments or historically contaminated sites could lead to the discovery of bacteria or fungi with unique metabolic pathways capable of dechlorinating or cleaving the biphenyl (B1667301) rings of this compound.

Metabolic pathway engineering: Once promising strains are identified, genetic and protein engineering techniques can be employed to enhance their degradative capabilities. This could involve upregulating the expression of key enzymes or modifying enzyme active sites for improved substrate specificity towards this compound.

Consortia-based remediation: Investigating the synergistic actions of microbial consortia, where different species carry out sequential steps of the degradation pathway, could prove more effective than single-strain approaches.

Advanced Phytoremediation Systems: Phytoremediation presents a cost-effective and environmentally friendly approach to cleaning up PCB-contaminated soils and sediments. However, the efficiency of plant-based remediation of highly chlorinated compounds like this compound can be limited. Future research should explore:

Screening of hyperaccumulator plants: Identifying plant species with a high capacity for uptake, translocation, and detoxification of this compound is a crucial first step. Studies on other PCB congeners in plants like hybrid poplars provide a methodological basis for such investigations nih.gov.

Genetic engineering of plants: Introducing microbial genes responsible for PCB degradation into plants could create transgenic varieties with enhanced phytoremediation potential.

Rhizosphere engineering: The zone of soil surrounding plant roots, the rhizosphere, is a hotspot of microbial activity. Future research could focus on manipulating the rhizosphere microbiome to promote the growth of PCB-degrading bacteria that work in synergy with plants. This could involve the use of specific plant exudates or soil amendments to stimulate the desired microbial populations.

Advances in Analytical Techniques for Ultra-Trace Analysis and Metabolomics

The accurate detection and quantification of this compound and its metabolites in complex environmental and biological matrices are paramount for exposure assessment and understanding its metabolic fate.

Ultra-Trace Analysis: Detecting this compound at environmentally relevant concentrations often requires highly sensitive analytical methods. Future research in this area should focus on:

Improved sample preparation techniques: Developing more efficient and selective extraction and clean-up methods to minimize matrix interference and enhance the recovery of this compound from diverse samples such as soil, water, and biological tissues. Techniques like suspended liquid-phase microextraction have shown promise for other PCBs nih.govnih.gov.

Advanced chromatographic and detection methods: The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) can provide enhanced separation and sensitivity for the analysis of complex PCB mixtures.

Development of novel sensors: The creation of biosensors or chemical sensors for the rapid and on-site detection of this compound could revolutionize environmental monitoring.

Metabolomics: Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a snapshot of the physiological effects of this compound exposure. While metabolomic studies have been conducted for other PCB congeners, specific research on this compound is needed nih.govbiorxiv.orgacs.org. Future directions include:

Untargeted metabolomic profiling: Applying techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify a broad range of metabolic perturbations in response to this compound exposure in various biological systems.

Pathway analysis: Integrating metabolomic data with other 'omics' data (e.g., transcriptomics, proteomics) to elucidate the specific metabolic pathways that are disrupted by this compound.

Biomarker discovery: Identifying specific metabolites or metabolic signatures that can serve as early biomarkers of exposure and adverse health effects related to this compound.

Integration of Computational Modeling with Experimental Studies for Comprehensive Understanding

The integration of computational modeling with traditional experimental approaches offers a powerful strategy to predict the behavior, toxicity, and fate of this compound, thereby reducing the reliance on animal testing and accelerating risk assessment.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. For this compound, future research should focus on:

Development of robust 3D-QSAR models: Utilizing advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for various toxicological endpoints. A 3D-QSAR study has already included this compound in its dataset for predicting octanol-water partition coefficients nih.gov.

Model validation and refinement: Rigorously validating these models using external datasets and refining them as new experimental data becomes available.

Molecular Docking and Dynamics Simulations: These computational methods can provide insights into the molecular interactions between this compound and biological macromolecules, such as receptors and enzymes. Future applications include:

Predicting binding affinities: Using molecular docking to predict the binding affinity of this compound to various receptors, such as the aryl hydrocarbon receptor (AhR), to estimate its dioxin-like toxicity nih.gov.

Understanding metabolic pathways: Simulating the interaction of this compound with metabolic enzymes, like cytochrome P450s, to predict its metabolic fate and the formation of potentially more toxic metabolites.

Investigating mechanisms of action: Employing molecular dynamics simulations to study the conformational changes induced in target proteins upon binding of this compound, providing a deeper understanding of its mechanism of toxicity.

The synergy between these in silico approaches and experimental validation will be crucial for a comprehensive understanding of the risks associated with this compound.

Q & A

Basic Research Questions

Q. How is 3,3',5,5'-tetrachlorobiphenyl identified and quantified in environmental samples?

- Methodological Answer : Use high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope dilution, as outlined in EPA Method 1668A. This method achieves detection limits of ~169 pg/L for tetra-chlorinated biphenyls and ensures precision with ≤40% RSD for recovery rates . Calibration requires certified reference standards, such as those listed in analytical catalogs (e.g., 5 mg of this compound at 100 µg/mL in hexane) .

Q. What are the primary environmental matrices analyzed for this compound contamination?

- Methodological Answer : Focus on aqueous samples, soil, sediment, biosolids, and biological tissues. HRGC/HRMS is optimized for these matrices, with specific protocols for lipid-rich tissues (e.g., Soxhlet extraction followed by silica gel cleanup to remove interferents) . Retention time data from analytical standards (e.g., this compound at 15.2 min in certain GC conditions) aids in peak identification .

Q. How is this compound synthesized for research purposes?

- Methodological Answer : While direct synthesis routes are sparsely documented, analogous PCB isomers (e.g., 2,2',5,5'-tetrachlorobiphenyl) are synthesized via Ullmann coupling of halogenated benzene derivatives. For example, coupling 3,5-dichlorophenylmagnesium bromide with a 3,5-dichlorophenyl halide in the presence of a nickel catalyst. Yields are typically low (~4%), necessitating rigorous purification via column chromatography .

Advanced Research Questions

Q. What distinguishes the developmental toxicity of this compound from other symmetrical PCB isomers?

- Methodological Answer : Comparative studies in mice reveal that this compound exhibits lower embryotoxicity than 3,3',4,4'-tetrachlorobiphenyl. Experimental design involves administering 0–100 mg/kg doses to pregnant mice, followed by teratogenicity assessments (e.g., skeletal malformations, fetal weight reduction). Histopathological analysis of maternal liver and embryonic tissues is critical to isolate isomer-specific effects .

Q. How do structural features of this compound influence its cytochrome P450 induction profile?

- Methodological Answer : Unlike coplanar PCBs (e.g., 3,3',4,4'-tetrachlorobiphenyl), this compound lacks adjacent para-chlorine substituents, reducing its affinity for aryl hydrocarbon receptor (AhR) binding. In vitro assays using hepatocyte cultures measure CYP1A1/2 activity via ethoxyresorufin-O-deethylase (EROD) assays. Data shows weaker induction (≤20% of TCDD’s potency), aligning with its non-dioxin-like behavior .

Q. What analytical challenges arise in resolving this compound from co-eluting congeners?

- Methodological Answer : Co-elution with 3,3',4,4'-tetrachlorobiphenyl is common due to similar retention times. Use dual-column GC (e.g., DB-5 and DB-17 columns) coupled with electron capture detection (ECD) to enhance resolution. Confirmatory analysis via HRMS monitors molecular ions (e.g., m/z 289.922 for CHCl) and isotopic abundance ratios (e.g., Cl/Cl) .

Q. How do metabolic pathways of this compound differ in avian versus mammalian models?

- Methodological Answer : In chick embryos, hydroxylation at the meta position dominates, forming 4-hydroxy metabolites detectable via LC-MS/MS. In contrast, murine models show preferential methylation via hepatic sulfotransferases. Comparative studies require in ovo injection (chick) vs. oral gavage (mouse), followed by metabolite profiling using C-labeled analogs .

Data Contradiction Analysis

Q. Why do reported toxicities of this compound vary across studies?

- Methodological Answer : Discrepancies arise from differences in exposure timing (e.g., gestational day 6 vs. 10 in mice) and metabolic competence of test models. For instance, delayed parturition observed in some studies correlates with maternal hepatic enzyme induction, which varies with dose and species. Standardizing OECD Guideline 414 protocols and controlling for congener purity (>97%) minimizes variability .

Q. How can conflicting data on environmental persistence of this compound be reconciled?

- Methodological Answer : Half-life differences in soil (e.g., 120 days vs. 90 days) stem from microbial community composition. Use sterile vs. non-sterile soil microcosms to isolate biotic degradation. GC-MS analysis of parent compound depletion and metabolite formation (e.g., dichlorobiphenyls) clarifies degradation pathways .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.